![molecular formula C12H11N3O2 B1400921 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile CAS No. 1306198-75-3](/img/structure/B1400921.png)
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile
Übersicht
Beschreibung
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile is a chemical compound with the empirical formula C12H11N3O2 . It has a molecular weight of 229.23 g/mol.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN#CC1=CC=CC (CN (C2=O)C (NC2 (C)C)=O)=C1
. This string provides a text representation of the compound’s structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Researchers have synthesized and characterized novel compounds that include the "3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile" moiety or its derivatives. These compounds are synthesized through various chemical reactions, and their structures are elucidated using techniques such as infrared (IR), MS, and NMR spectroscopy. Such studies provide foundational knowledge for further chemical investigations and potential applications in designing new materials or drugs (Todorov & Naydenova, 2010).
Antimicrobial Activity
Several studies have focused on synthesizing compounds with potential antimicrobial activity. By incorporating the "3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile" moiety into different chemical structures, researchers aim to evaluate these compounds' effectiveness against various bacteria and fungi. The goal is to develop new antimicrobial agents that could be used in medical applications or as preservatives in various products (El-Meguid, 2014).
Potential Anticancer Agents
Research into novel N-benzyl aplysinopsin analogs, including compounds derived from "3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile," explores their potential as anticancer agents. These compounds are evaluated for their cytotoxicity against a panel of human tumor cell lines, with some showing promising results. This research direction aims to identify new therapeutic agents for cancer treatment, contributing to the ongoing search for more effective and selective anticancer drugs (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Development of Antibacterial Polymeric Materials
Studies also investigate the synthesis of new monomers based on "3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile" for the creation of antibacterial polymeric materials. Such materials could be used in various applications, including medical textiles, sportswear, and other products requiring antimicrobial properties. The research focuses on creating materials that combine low surface energy with biocidal functionality, offering a novel approach to developing contact-active antibacterial surfaces (Iannelli, Bergamelli, & Galli, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-12(2)10(16)15(11(17)14-12)9-5-3-4-8(6-9)7-13/h3-6H,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNHUUNDQZVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.